8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C20H16Cl2N2O3 This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core and a dichlorobenzoyl group
Properties
Molecular Formula |
C20H15Cl2NO4 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2NO4/c21-10-4-6-14(16(22)8-10)20(26)27-11-5-7-17-15(9-11)12-2-1-3-13(12)18(23-17)19(24)25/h1-2,4-9,12-13,18,23H,3H2,(H,24,25) |
InChI Key |
PREIJVXDCSNASS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopenta[c]quinoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The dichlorobenzoyl group is then introduced through an esterification reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as triethylamine, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to these targets, while the cyclopenta[c]quinoline core provides structural stability and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to the presence of the dichlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Biological Activity
8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its antitumor and antimicrobial properties based on various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C20H15Cl2NO4
- Molecular Weight: 396.25 g/mol
- CAS Number: 2928673
This compound contains a quinoline core, which is known for its diverse biological activities.
In Vitro Studies
Research has demonstrated that derivatives of quinoline compounds exhibit significant antitumor activity. For instance, a study evaluated several quinoline derivatives against HepG2 and HCT116 cancer cell lines. The results indicated that compounds similar to 8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid showed moderate inhibition of the epidermal growth factor receptor (EGFR), with IC50 values ranging from 16.01 to 1.11 µM .
Case Study: Compound Efficacy
In a comparative analysis with standard drugs like 5-fluorouracil and afatinib, the synthesized quinoline derivatives exhibited IC50 values of 7.7–14.2 µg/ml against the mentioned cell lines. This suggests that the structural modifications in these compounds enhance their cytotoxic potential .
The mechanism through which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies have been used to predict interactions between these compounds and target proteins such as EGFR .
Evaluation of Antibacterial Properties
The antibacterial activity of related quinoline derivatives has also been investigated. In vitro tests using the agar diffusion method revealed that certain derivatives possess significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli .
Comparative Analysis Table
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 8-(2,4-dichlorobenzoyl)oxy... | Staphylococcus aureus | 15 | |
| 2-phenyl-quinoline-4-carboxylic acid | E. coli | 18 | |
| Gentamicin | E. coli | 20 |
This table illustrates the comparative effectiveness of various compounds against bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
